molecular formula C17H13NO3 B2420533 Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate CAS No. 1207024-72-3

Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate

Cat. No.: B2420533
CAS No.: 1207024-72-3
M. Wt: 279.295
InChI Key: DLTZRTIHDGTBKZ-UHFFFAOYSA-N
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Description

Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Properties

IUPAC Name

methyl 5-(4-phenylphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLTZRTIHDGTBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-([1,1’-biphenyl]-4-yl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate has been evaluated for its anticancer properties. Recent studies indicate that derivatives of isoxazoles exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : Compounds related to this compound were tested against HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • Mechanism of Action : These compounds often induce apoptosis and cell cycle arrest in cancer cells through mechanisms that may involve the modulation of p53 pathways or direct interaction with cellular targets.

Case Studies

  • Study on Antitumor Activity : A study published in Molecules reported that isoxazole derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models. The study highlighted the structure-activity relationship (SAR) that could be leveraged to optimize efficacy against specific cancer types .
  • Electrochemical Studies : Another research article demonstrated that the electrochemical behavior of isoxazole derivatives correlates with their anticancer activity. The study utilized cyclic voltammetry to evaluate the redox properties of these compounds, indicating potential for development as drug-like candidates .

Material Science Applications

In addition to its biological applications, this compound has potential uses in materials science:

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis due to its unique chemical structure. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

Nanotechnology

Research indicates that isoxazole derivatives can be utilized in the development of nanomaterials with tailored properties for applications in drug delivery systems or as sensors due to their electroactive nature.

Biological Activity

Methyl 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with biphenyl moieties. For example, one synthetic route includes the use of 2-([1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material in a microwave-assisted reaction that yields the target compound with high purity and yield .

Biological Activity

Antimicrobial Properties

Recent studies indicate that isoxazole derivatives exhibit a wide range of antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains and fungi. In particular:

  • Antibacterial Activity : Compounds similar to this compound have shown promising results against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μM depending on structural modifications .
  • Antifungal Activity : This compound has also demonstrated antifungal properties against Candida albicans, with some derivatives exhibiting over 55% biofilm eradication at specific concentrations .

Mechanism of Action

The proposed mechanism for the antimicrobial action of isoxazole derivatives involves inhibition of key metabolic pathways in bacteria and fungi. For instance, the interaction with ergosterol biosynthesis pathways in fungi is critical, as these compounds can disrupt fungal cell membrane integrity without affecting mammalian cells significantly .

Case Studies

Case Study 1: Antitubercular Activity

In a focused study on antitubercular activity, derivatives of isoxazole were tested for their efficacy against Mycobacterium tuberculosis. This compound was part of a series that showed varying degrees of inhibition. The most potent derivatives had IC50 values as low as 60 μM, indicating significant potential for further development as antitubercular agents .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the biphenyl moiety significantly influence biological activity. For example, introducing electron-withdrawing groups on the aromatic ring enhanced antibacterial potency by improving binding affinity to bacterial targets .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Target Organism IC50/MIC (μM) Comments
AntibacterialStaphylococcus aureus10 - 50Varying effectiveness based on structural changes
AntifungalCandida albicans>100Notable biofilm disruption observed
AntitubercularMycobacterium tuberculosis60Promising candidate for further development

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